2-Indanol

Descripción

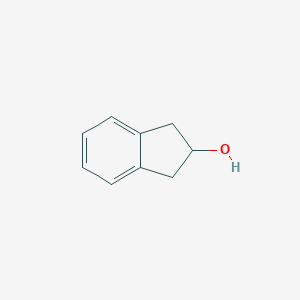

Structure

3D Structure

Propiedades

IUPAC Name |

2,3-dihydro-1H-inden-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGCKSAIIHOKCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30195332 | |

| Record name | Indan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2-Indanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10881 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4254-29-9 | |

| Record name | 2-Indanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4254-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004254299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Indanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30195332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDAN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B77NA7SM29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Indanol chemical properties and structure

An In-depth Technical Guide to 2-Indanol: Chemical Properties and Structure

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical intermediates is paramount. This compound, a versatile organic compound, serves as a crucial building block in the synthesis of various pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectral analysis of this compound.

Chemical Structure and Identification

This compound, also known as 2-hydroxyindane, possesses a bicyclic structure consisting of a benzene (B151609) ring fused to a five-membered ring, with a hydroxyl group attached to the non-aromatic portion.[1]

Table 1: Structural and Identification Data for this compound

| Identifier | Value |

| IUPAC Name | 2,3-dihydro-1H-inden-2-ol[2][3] |

| CAS Number | 4254-29-9[1][2][3][4][5][6][7] |

| Molecular Formula | C₉H₁₀O[1][2][3][5][6][8] |

| Molecular Weight | 134.18 g/mol [1][5][6][8] |

| SMILES | OC1Cc2ccccc2C1[5] |

| InChI | InChI=1S/C9H10O/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10H,5-6H2[2][3] |

| InChIKey | KMGCKSAIIHOKCX-UHFFFAOYSA-N[3][5] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to light yellow crystal powder[4] |

| Melting Point | 68-71 °C[4][6] |

| Boiling Point | 120-123 °C at 12.0016 mmHg[4][6][9] |

| Density | 1.161 g/cm³[9] |

| Water Solubility | 6 g/L at 20 °C[6] |

| pKa (Predicted) | 15.17 ± 0.20[6] |

| Flash Point | 109 °C[6][9] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reduction of 2-indanone (B58226).

Experimental Protocol: Reduction of 2-Indanone

This protocol is based on the reduction of 2-indanone using sodium borohydride (B1222165).[10]

Materials:

-

2-indanone (0.45 moles, 60 g)

-

40% aqueous methanol (B129727) (1.5 L)

-

Sodium borohydride (0.46 moles, 18 g)

-

Ether

-

Potassium carbonate

Procedure:

-

Dissolve 60 g of 2-indanone in 1.5 L of 40% aqueous methanol.

-

Add 18 g of sodium borohydride in portions to the solution. Maintain the temperature at or below 40°C by cooling as necessary. The addition should take approximately 15 minutes.

-

Stir the mixture for 2 hours after the addition is complete.

-

Allow the mixture to stand overnight at room temperature.

-

Perform an ether extraction of the reaction mixture.

-

Dry the extracted ether layer over potassium carbonate.

-

Evaporate the ether to yield crystalline this compound. The expected yield is approximately 58.3 g (96%).[10]

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra are used for the detailed structural elucidation of this compound.[2][9][11]

-

Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra of this compound show characteristic absorption bands for the hydroxyl group and the aromatic ring.[2][9][12]

-

Mass Spectrometry (MS): GC-MS and electron ionization mass spectrometry are used to determine the molecular weight and fragmentation pattern of this compound.[2][3][13]

Applications in Research and Drug Development

This compound is a valuable precursor in the synthesis of a wide range of organic molecules.[9] Its utility is particularly noted in the pharmaceutical industry for the development of drugs targeting neurological disorders.[1] The presence of a hydroxyl group provides a reactive site for further chemical modifications, enabling the creation of diverse derivatives with potential biological activities.[1] Notably, this compound has demonstrated anti-HIV activity.[8]

Caption: Relationship between this compound's structure and its applications.

Safety and Handling

This compound is harmful if swallowed and causes serious eye irritation.[2] It may also cause skin irritation.[2]

Handling:

-

Avoid contact with skin, eyes, and clothing.[14]

-

Use in a well-ventilated area.[14]

-

Wear appropriate personal protective equipment, including gloves and eye protection.[14][15]

-

Wash hands thoroughly after handling.[14]

Storage:

-

Keep the container tightly closed in a dry and well-ventilated place.[15][16]

-

It is stable under recommended storage conditions.[15]

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[15]

-

Skin Contact: Wash off with soap and plenty of water.[15]

-

Eye Contact: Flush eyes with water as a precaution.[15]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[15]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C9H10O | CID 77936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 4254-29-9 [chemicalbook.com]

- 5. This compound (CAS 4254-29-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. jnfuturechemical.com [jnfuturechemical.com]

- 7. scbt.com [scbt.com]

- 8. This compound | 4254-29-9 | FI05489 | Biosynth [biosynth.com]

- 9. Page loading... [wap.guidechem.com]

- 10. prepchem.com [prepchem.com]

- 11. This compound(4254-29-9) 13C NMR spectrum [chemicalbook.com]

- 12. This compound(4254-29-9) IR Spectrum [chemicalbook.com]

- 13. This compound [webbook.nist.gov]

- 14. aksci.com [aksci.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. fishersci.com [fishersci.com]

Synthesis of 2-Indanol from Indene Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 2-indanol, a valuable building block in pharmaceutical and materials science, from indene (B144670) oxide. The core of this guide focuses on the regioselective ring-opening of the indene oxide epoxide, a critical step that dictates the final product. This document details various synthetic methodologies, including catalytic hydrogenation and acid-catalyzed hydrolysis, with a strong emphasis on the experimental protocols and the factors governing regioselectivity. Quantitative data from key studies are summarized for comparative analysis. Furthermore, reaction mechanisms and experimental workflows are visually represented to enhance understanding.

Introduction

Indene oxide is a versatile intermediate in organic synthesis, primarily utilized for the production of various indane derivatives.[1] Its reactivity stems from the strained epoxide ring, which is susceptible to nucleophilic attack, leading to ring-opening products. The synthesis of this compound from indene oxide is a topic of significant interest due to the utility of this compound in the synthesis of bioactive molecules and advanced materials. The primary challenge in this transformation is controlling the regioselectivity of the epoxide ring-opening to favor the formation of the secondary alcohol, this compound, over its primary alcohol isomer, 1-indanol. This guide explores the key strategies developed to address this challenge.

Synthetic Methodologies

The conversion of indene oxide to this compound primarily involves the reductive or hydrolytic opening of the epoxide ring. The choice of catalyst and reaction conditions is paramount in achieving high regioselectivity.

Catalytic Hydrogenation

Catalytic hydrogenation, including transfer hydrogenation, has emerged as a promising method for the regioselective synthesis of this compound. In this approach, a metal catalyst facilitates the addition of hydrogen across one of the C-O bonds of the epoxide.

Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for hydrogenation reactions.[2] In the context of epoxide ring-opening, the interplay of different catalysts can influence the regiochemical outcome. For aryl epoxides, the use of an Iridium-NHC (N-heterocyclic carbene) complex as a catalyst for transfer hydrogenation with 2-propanol as the hydrogen source has been shown to favor the formation of the Markovnikov alcohol (in this case, this compound).[3] Conversely, the addition of Pd/C can switch the selectivity towards the anti-Markovnikov product (1-indanol), likely due to π-complexation of the epoxide with the palladium surface, which favors attack at the benzylic carbon.[3]

Raney Nickel, a fine-grained nickel-aluminium alloy, is another effective heterogeneous catalyst for hydrogenation.[4][5] It is known for its high catalytic activity, which is attributed to its large surface area and the absorbed hydrogen within its porous structure.[5][6] While widely used for the hydrogenation of various functional groups, its application in the regioselective ring-opening of indene oxide to this compound requires careful optimization of reaction conditions to control the product distribution.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis of indene oxide typically leads to the formation of 1,2-indanediol. The reaction proceeds via protonation of the epoxide oxygen, followed by nucleophilic attack of water. In this mechanism, the regioselectivity is governed by the stability of the resulting carbocation-like transition state. For benzylic epoxides like indene oxide, the attack of the nucleophile preferentially occurs at the more substituted benzylic carbon (C1), as this position can better stabilize the partial positive charge that develops in the transition state. This leads to the predominant formation of 1,2-indanediol where the hydroxyl group from the incoming water molecule is at the C1 position. While this method is not ideal for the direct synthesis of this compound, understanding this mechanism is crucial for controlling side reactions in other synthetic approaches.[7]

Quantitative Data

The following table summarizes key quantitative data for the catalytic transfer hydrogenation of a model aryl epoxide, which provides insights into the expected outcomes for indene oxide.

| Catalyst System | Substrate | Product(s) | Conversion (%) | Regioselectivity (Markovnikov:anti-Markovnikov) | Yield (%) | Reference |

| Iridium-NHC | Styrene Oxide | 1-Phenylethanol (Markovnikov) & 2-Phenylethanol (anti-Markovnikov) | >99 | 98:2 | 97 (1-Phenylethanol) | [3] |

| Iridium-NHC + Pd/C | Styrene Oxide | 1-Phenylethanol (Markovnikov) & 2-Phenylethanol (anti-Markovnikov) | >99 | 2:98 | 96 (2-Phenylethanol) | [3] |

Experimental Protocols

General Protocol for Catalytic Transfer Hydrogenation for Markovnikov Alcohol (this compound)

This protocol is adapted from a general procedure for the regioselective transfer hydrogenation of aryl epoxides to the corresponding secondary alcohols.[3]

Materials:

-

Indene oxide

-

Iridium-NHC complex (e.g., [Ir(cod)Cl]₂ with a suitable NHC ligand)

-

Base (e.g., Cs₂CO₃)

-

2-Propanol (anhydrous)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

In a flame-dried Schlenk tube under an inert atmosphere, combine the Iridium-NHC catalyst (0.1–0.5 mol%) and the base (10 mol%).

-

Add anhydrous 2-propanol (2 mL) to the tube.

-

Add indene oxide (0.5 mmol) to the reaction mixture.

-

Heat the reaction mixture to 95 °C (oil bath temperature) and stir.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to isolate this compound.

Reaction Mechanisms and Workflows

Proposed Mechanism for Regioselective Transfer Hydrogenation

The regioselectivity of the transfer hydrogenation of indene oxide is dictated by the nature of the catalyst.

Caption: Proposed mechanisms for regioselective ring-opening.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound from indene oxide.

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from indene oxide is a challenging yet achievable transformation that hinges on the precise control of regioselectivity during the epoxide ring-opening. Catalytic transfer hydrogenation using specific transition metal catalysts, such as Iridium-NHC complexes, offers a promising route to selectively obtain this compound. This guide provides the foundational knowledge, including experimental considerations and mechanistic insights, to aid researchers in the successful synthesis of this important molecule. Further research into novel catalytic systems could lead to even more efficient and selective methods for this valuable transformation.

References

Spectroscopic Profile of 2-Indanol: A Technical Guide for Researchers

Introduction

2-Indanol, a bicyclic alcohol, serves as a valuable building block in the synthesis of various pharmaceutical agents and fine chemicals. A thorough understanding of its spectroscopic characteristics is paramount for researchers in organic synthesis, medicinal chemistry, and drug development to ensure structural integrity and purity. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and visual representations of key analytical workflows and fragmentation pathways.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃, Frequency: 90 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.26 - 7.12 | m | - | 4 | Ar-H |

| 4.71 - 4.58 | m | - | 1 | H -2 |

| 3.19 | dd | 16.2, 5.8 | 2 | H -1a, H -3a |

| 2.87 | dd | 16.2, 2.9 | 2 | H -1b, H -3b |

| 2.05 | s | - | 1 | OH |

dd = doublet of doublets, m = multiplet, s = singlet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃, Frequency: 22.5 MHz

| Chemical Shift (δ) ppm | Carbon Assignment |

| 140.9 | C-3a, C-7a |

| 126.7 | C-5, C-6 |

| 124.7 | C-4, C-7 |

| 73.1 | C-2 |

| 42.1 | C-1, C-3 |

Infrared (IR) Spectroscopy

Technique: KBr Pellet

| Wavenumber (cm⁻¹) | Transmittance (%) | Assignment |

| 3242 | 31 | O-H stretch (alcohol) |

| 3065 | 74 | C-H stretch (aromatic) |

| 3021 | 77 | C-H stretch (aromatic) |

| 2932 | 64 | C-H stretch (aliphatic) |

| 2872 | 73 | C-H stretch (aliphatic) |

| 1479 | 52 | C=C stretch (aromatic) |

| 1462 | 53 | C=C stretch (aromatic) |

| 1344 | 64 | C-O stretch / O-H bend |

| 1084 | 43 | C-O stretch (secondary alcohol) |

| 741 | 41 | C-H out-of-plane bend (ortho-disubstituted benzene) |

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI), 70 eV

| m/z | Relative Intensity (%) | Assignment |

| 134 | 45 | [M]⁺ (Molecular Ion) |

| 116 | 100 | [M - H₂O]⁺ |

| 115 | 80 | [M - H₂O - H]⁺ |

| 91 | 55 | [C₇H₇]⁺ (Tropylium ion) |

| 89 | 15 | |

| 77 | 10 | [C₆H₅]⁺ (Phenyl cation) |

| 65 | 10 | [C₅H₅]⁺ |

| 63 | 10 | |

| 51 | 10 | |

| 39 | 10 |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to reproduce these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (approximately 10-20 mg) was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra were recorded on a 90 MHz spectrometer. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled spectrum was acquired with 1024 scans and a relaxation delay of 2 seconds. The chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using the potassium bromide (KBr) pellet technique. A small amount of this compound (1-2 mg) was finely ground with approximately 100 mg of dry KBr powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) was injected into the GC. The sample was vaporized and separated on a capillary column before entering the mass spectrometer. The ionization energy was set to 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range of 35-500 amu.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Physical and chemical properties of 2-Indanol

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Indanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 2-hydroxyindan, is a bicyclic alcohol that serves as a versatile intermediate in organic synthesis.[1] Its rigid structure and functional group make it a valuable building block in the preparation of more complex molecules, including pharmaceuticals and other biologically active compounds.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its key reactions.

Structure and Nomenclature

-

IUPAC Name: 2,3-dihydro-1H-inden-2-ol[3]

-

CAS Number: 4254-29-9[4]

-

Molecular Formula: C₉H₁₀O[3]

-

Molecular Weight: 134.18 g/mol [5]

-

SMILES: O(C1C2=CC=CC=C2C1)[5]

-

InChI Key: KMGCKSAIIHOKCX-UHFFFAOYSA-N[6]

Physical Properties

This compound is a white to light yellow crystalline powder at room temperature.[6] A summary of its key physical properties is presented in the table below.

| Property | Value | Reference(s) |

| Melting Point | 68-71 °C | [5][6] |

| Boiling Point | 120-123 °C at 12 mmHg | [6] |

| 98.5 °C at 12 Torr | [4] | |

| Density | 0.97095 g/cm³ at 30 °C | [4] |

| Water Solubility | 6 g/L at 20 °C | [7] |

| pKa | 15.17 ± 0.20 (Predicted) | [7] |

| Refractive Index | 1.5200 (Estimate) | [7] |

| Flash Point | 109 °C | [8] |

Chemical Properties

The chemical reactivity of this compound is primarily dictated by its secondary alcohol functional group. It can undergo oxidation to form the corresponding ketone, 2-indanone (B58226), and can be esterified with carboxylic acids or their derivatives.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reduction of 2-indanone.

Experimental Protocol: Reduction of 2-Indanone to this compound [1]

-

Materials:

-

2-indanone (60 g, 0.45 moles)

-

40% aqueous methanol (B129727) (1.5 L)

-

Sodium borohydride (B1222165) (18 g, 0.46 moles)

-

Diethyl ether

-

Potassium carbonate

-

Ice bath

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Dissolve 60 g of 2-indanone in 1.5 L of 40% aqueous methanol in a suitable reaction vessel.

-

Cool the solution in an ice bath to maintain a temperature at or below 40°C.

-

Slowly add 18 g of sodium borohydride in portions to the cooled, stirring solution. The addition should take approximately 15 minutes.

-

After the addition is complete, continue stirring the reaction mixture for 2 hours.

-

Allow the mixture to stand at room temperature overnight.

-

Extract the product from the reaction mixture using diethyl ether.

-

Dry the combined ether extracts over anhydrous potassium carbonate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield crystalline this compound.

-

-

Expected Yield: 58.3 g (96%)

Key Reactions of this compound

Oxidation to 2-Indanone

This compound can be oxidized to 2-indanone using various oxidizing agents. A study by Hawkins et al. explored the use of chromium trioxide resin with microwave irradiation.[9]

Esterification

As a secondary alcohol, this compound can undergo esterification with carboxylic acids or acid anhydrides in the presence of an acid catalyst.

Precursor in the Synthesis of cis-1-Amino-2-indanol

This compound is a key precursor in the synthesis of cis-1-amino-2-indanol, a valuable chiral auxiliary and a component of the HIV protease inhibitor Indinavir.[2][10] The synthesis involves several steps, including the conversion of this compound to an azide (B81097) derivative, followed by reduction.[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound provides characteristic signals for the aromatic, benzylic, and hydroxyl protons.

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the different carbon atoms in the molecule.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). Filter the solution into an NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz) can be used for analysis.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet or a Nujol mull can be prepared. Alternatively, a thin film can be cast from a solution.

-

Instrumentation: A standard FTIR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., electron ionization).

-

Sample Introduction: The sample can be introduced directly or via a gas chromatograph (GC-MS).

Visualizations

Synthesis of this compound from 2-Indanone

Caption: Workflow for the synthesis of this compound.

Safety and Handling

This compound is harmful if swallowed and causes serious eye irritation.[3] It may also cause skin and respiratory irritation.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis and reactions are well-established, making it a readily accessible building block for a wide range of applications in research and development, particularly in the pharmaceutical industry. This guide provides a foundational understanding of its properties and handling, serving as a useful resource for scientists and researchers.

References

- 1. prepchem.com [prepchem.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C9H10O | CID 77936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound 99 4254-29-9 [sigmaaldrich.com]

- 6. This compound | 4254-29-9 [chemicalbook.com]

- 7. jnfuturechemical.com [jnfuturechemical.com]

- 8. Page loading... [guidechem.com]

- 9. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

The Diverse Biological Activities of 2-Indanol Derivatives: A Technical Guide for Researchers

An in-depth exploration of the pharmacological potential of 2-Indanol derivatives, detailing their α-glucosidase inhibitory, anticancer, antiviral, and neuroprotective activities. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of quantitative data, experimental protocols, and the underlying signaling pathways.

The this compound scaffold, a bicyclic aromatic alcohol, has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The unique conformational constraints and the presence of a hydroxyl group available for substitution make this compound an attractive starting point for the design of novel therapeutic agents. This technical guide delves into the core biological activities of this compound derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways to facilitate further research and drug development in this promising area.

α-Glucosidase Inhibitory Activity

A series of cis-1-amino-2-indanol derivatives have demonstrated significant inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion.[1] Inhibition of this enzyme can delay glucose absorption and reduce postprandial hyperglycemia, making it a key target for the management of type 2 diabetes.

Quantitative Data: α-Glucosidase Inhibition

The inhibitory potency of various this compound derivatives has been quantified, with several compounds showing promising results.

| Compound ID | Substitution Pattern | IC50 (µM) |

| 2c | 4-Chlorophenyl isothiocyanate | 20.35 ± 0.84 |

| 2g | 4-Bromophenyl isothiocyanate | 16.81 ± 0.63 |

| 2h | 4-Nitrophenyl isothiocyanate | 9.64 ± 0.24 |

| 3i | 3,4-Dichlorophenyl isocyanate | 21.50 ± 0.50 |

| Acarbose (Standard) | - | 750.0 ± 1.5 |

Table 1: α-Glucosidase inhibitory activity of selected cis-1-amino-2-indanol derivatives.[1]

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

The following protocol outlines the methodology used to determine the α-glucosidase inhibitory activity of this compound derivatives.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate (B84403) buffer (50 mM, pH 6.8)

-

Test compounds (this compound derivatives)

-

Acarbose (positive control)

-

Sodium carbonate (Na₂CO₃)

-

96-well microplate reader

Procedure:

-

Prepare a solution of α-glucosidase (0.2 U/mL) in phosphate buffer.

-

In a 96-well plate, add 20 µL of the test compound solution at various concentrations.

-

Add 20 µL of the α-glucosidase solution to each well and incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of pNPG solution (1 mM) to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 80 µL of Na₂CO₃ solution (0.2 M).

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

-

Acarbose is used as a positive control, and a reaction without any inhibitor serves as the negative control.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Anticancer Activity

Derivatives of the closely related indanone structure have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[2] These compounds often induce apoptosis and cause cell cycle arrest, highlighting their potential as novel anticancer agents.

Quantitative Data: Anticancer Activity

The half-maximal inhibitory concentrations (IC50) of various indanone and indole (B1671886) derivatives showcase their cytotoxic potential.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |

| Compound 1 | Indolyl-hydrazinyl-thiazole | A2780 (Ovarian) | 11.6 |

| Compound 1 | Indolyl-hydrazinyl-thiazole | HeLa (Cervical) | 22.4 |

| Compound 3 | Indolyl-hydrazinyl-thiazole | A2780 (Ovarian) | 12.4 |

| Compound 3 | Indolyl-hydrazinyl-thiazole | HeLa (Cervical) | 19.4 |

| Cisplatin (B142131) (Standard) | - | A2780 (Ovarian) | 10.2 |

| Cisplatin (Standard) | - | HeLa (Cervical) | 18.5 |

| Compound 2 | Oleoyl Hybrid | HCT116 (Colon) | 0.34 |

| 5-FU (Standard) | - | HCT116 (Colon) | ~22 |

Table 2: Cytotoxic activity of selected indole and indanone derivatives against human cancer cell lines.[2][3]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effect of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, A2780, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (this compound derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

The following day, treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known anticancer drug like cisplatin or 5-FU).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the vehicle-treated control cells.

-

The IC50 value is determined from the dose-response curve.

Signaling Pathways in Anticancer Activity

The anticancer effects of indane and indole derivatives are often mediated through the modulation of key signaling pathways that control cell survival and proliferation. One such critical pathway is the Nuclear Factor-kappa B (NF-κB) signaling pathway .[4] In many cancers, the NF-κB pathway is constitutively active, leading to the transcription of genes that promote cell proliferation, inhibit apoptosis, and mediate inflammation. This compound derivatives may exert their anticancer effects by inhibiting the activation of NF-κB.

Antiviral Activity

This compound itself has been reported to possess antiviral activity, specifically as an inhibitor of Human Immunodeficiency Virus (HIV) replication. This activity is attributed to its ability to interfere with key viral processes.

Experimental Protocol: HIV-1 p24 Antigen Assay

The p24 antigen capture assay is a widely used method to quantify the replication of HIV-1 in cell culture.

Materials:

-

CEM-SS or other susceptible T-cell lines

-

HIV-1 viral stock

-

Complete RPMI-1640 medium

-

Test compounds (this compound derivatives)

-

HIV-1 p24 antigen ELISA kit

-

96-well cell culture plates

Procedure:

-

Seed CEM-SS cells into a 96-well plate.

-

Infect the cells with a known amount of HIV-1 virus stock.

-

Immediately after infection, add the test compounds at various concentrations.

-

Incubate the plate for 4-5 days at 37°C in a 5% CO₂ incubator.

-

After incubation, collect the cell culture supernatant.

-

Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 ELISA kit, following the manufacturer's instructions.

-

A reduction in the p24 antigen level in the presence of the test compound compared to the untreated virus control indicates antiviral activity.

-

The EC50 (50% effective concentration) is calculated from the dose-response curve.

Neuroprotective Effects

The neuroprotective potential of compounds is often assessed using in vitro models of neuronal stress. The human neuroblastoma SH-SY5Y cell line is a common model for studying neurodegenerative diseases.[5]

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This protocol describes a general method to evaluate the neuroprotective effects of this compound derivatives against oxidative stress-induced cell death.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

DMEM/F12 medium supplemented with FBS and antibiotics

-

Retinoic acid (for differentiation, optional)

-

Hydrogen peroxide (H₂O₂) or another neurotoxin (e.g., 6-OHDA)

-

Test compounds (this compound derivatives)

-

MTT solution

-

DMSO

-

96-well plates

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate. For a more neuron-like phenotype, cells can be differentiated by treatment with retinoic acid for several days.

-

Pre-treat the cells with various concentrations of the this compound derivatives for 2-24 hours.

-

Induce neurotoxicity by adding a neurotoxin such as H₂O₂ (e.g., 100-500 µM) and incubate for an additional 24 hours.

-

Assess cell viability using the MTT assay as described in the anticancer activity section.

-

An increase in cell viability in the compound-treated groups compared to the group treated with the neurotoxin alone indicates a neuroprotective effect.

-

The EC50 (50% effective concentration) for neuroprotection can be determined from the dose-response curve.

Conclusion

This compound derivatives represent a versatile class of compounds with significant potential in various therapeutic areas. Their demonstrated activities as α-glucosidase inhibitors, anticancer agents, and potentially as antiviral and neuroprotective compounds warrant further investigation. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to explore and expand upon the promising biological activities of this chemical scaffold. Future studies focusing on structure-activity relationships, mechanism of action elucidation, and in vivo efficacy are crucial next steps in translating the therapeutic potential of this compound derivatives into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2-Indanol

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery and development, the pursuit of novel molecular scaffolds that offer both synthetic versatility and significant biological activity is paramount. Among these, the 2-Indanol core has emerged as a privileged structure, serving as a foundational building block for a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, offering valuable insights for researchers, scientists, and drug development professionals. The guide delves into the synthesis of key derivatives, their biological activities supported by quantitative data, detailed experimental protocols, and the underlying signaling pathways.

The Significance of the this compound Moiety

This compound, a bicyclic aromatic alcohol, possesses a rigid framework that makes it an attractive starting point for the design of conformationally constrained molecules. This structural rigidity can lead to higher binding affinities and selectivities for biological targets. Its hydroxyl group provides a convenient handle for synthetic modifications, allowing for the introduction of various pharmacophoric features. One of the most prominent derivatives of this compound in medicinal chemistry is cis-1-amino-2-indanol, a chiral amino alcohol that has proven to be a crucial intermediate in the synthesis of several impactful drugs.

Key Therapeutic Areas and Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, positioning them as valuable leads in multiple therapeutic areas.

Antiviral Activity: The Fight Against HIV

The most notable application of a this compound derivative is in the development of HIV protease inhibitors. The chiral intermediate, (1S,2R)-1-amino-2-indanol, is a key component in the synthesis of Indinavir (Crixivan®), a potent drug used in the treatment of HIV/AIDS.[1] Indinavir functions by competitively inhibiting the active site of the HIV protease enzyme, which is essential for the cleavage of viral polyproteins into functional proteins required for viral maturation. This inhibition results in the production of immature, non-infectious viral particles.

Metabolic Disorders: Inhibition of α-Glucosidase

Certain derivatives of cis-1-amino-2-indanol have been identified as inhibitors of α-glucosidase, an enzyme involved in the breakdown of carbohydrates in the intestine. By inhibiting this enzyme, these compounds can delay the absorption of glucose, thereby reducing postprandial hyperglycemia. This mechanism of action makes them promising candidates for the development of new treatments for type 2 diabetes.

Neurological Disorders: Monoamine Oxidase (MAO) Inhibition

The indan (B1671822) scaffold is also present in inhibitors of monoamine oxidase (MAO), enzymes that are crucial in the metabolism of neurotransmitters like dopamine (B1211576), serotonin, and norepinephrine. Specifically, derivatives of 2-benzylidene-1-indanone (B110557) have been shown to be potent and selective inhibitors of MAO-B.[2][3] Inhibition of MAO-B is a validated strategy for the treatment of Parkinson's disease, as it increases the levels of dopamine in the brain.

Anticancer Potential

Recent studies have highlighted the anticancer properties of certain 2-benzylidene-1-indanone derivatives. These compounds have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in various cancer cell lines.[4] The mechanism of action is thought to involve the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cell survival and proliferation.

Quantitative Biological Data

The following tables summarize the in vitro activities of various this compound derivatives against their respective biological targets.

| Compound | Target | Activity (IC₅₀) | Reference |

| Indinavir | HIV-1 Protease | 0.3 nM (Kᵢ) | [5] |

| 2h (thiourea derivative) | α-Glucosidase | 9.64 ± 0.24 µM | N/A |

| 2g (thiourea derivative) | α-Glucosidase | 15.28 ± 0.45 µM | N/A |

| 2c (thiourea derivative) | α-Glucosidase | 21.53 ± 0.31 µM | N/A |

| Compound | Target | Activity (IC₅₀) | Reference |

| L4 | MAO-B | 0.11 µM | |

| L8 | MAO-B | 0.18 µM | |

| L16 | MAO-B | 0.27 µM | |

| 5g (2-benzylidene-1-indanone) | MAO-A | 0.131 µM | [3] |

| Compound | Cell Line | Activity (IC₅₀) | Reference |

| Benzylidene indanone 1 | Various human carcinoma cells | 0.010 - 14.76 µM | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of (1S,2R)-1-Amino-2-indanol

The synthesis of this crucial chiral intermediate can be achieved through various methods. One common approach involves the enantioselective epoxidation of indene (B144670), followed by ring-opening and subsequent chemical transformations.

A Representative Synthetic Protocol:

-

Epoxidation of Indene: Indene is subjected to asymmetric epoxidation using a chiral catalyst, such as a Jacobsen's catalyst ((R,R)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride), in the presence of an oxidant like sodium hypochlorite. This step yields the corresponding chiral indene oxide.

-

Ring Opening: The epoxide is then opened with a nitrogen nucleophile, such as sodium azide, to introduce the amino functionality precursor. This reaction typically proceeds with high regioselectivity.

-

Reduction and Cyclization: The resulting azido (B1232118) alcohol is then reduced, for example, by catalytic hydrogenation, to yield the amino alcohol. Subsequent treatment with an acid can facilitate the formation of the desired cis-1-amino-2-indanol.

In Vitro α-Glucosidase Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against the α-glucosidase enzyme.

Protocol:

-

Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a phosphate (B84403) buffer (pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.

-

Incubation: The test compound (dissolved in a suitable solvent like DMSO) is pre-incubated with the enzyme solution for a specific period at 37°C.

-

Reaction Initiation: The reaction is initiated by adding the pNPG substrate to the enzyme-inhibitor mixture.

-

Measurement: The enzymatic reaction, which results in the release of p-nitrophenol, is monitored by measuring the absorbance at 405 nm using a microplate reader.

-

Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of a control (without the inhibitor). The IC₅₀ value is then determined from a dose-response curve.[6][7]

Fluorometric Monoamine Oxidase (MAO) Inhibitor Screening Assay

This assay is a sensitive method to screen for inhibitors of MAO-A and MAO-B.

Protocol:

-

Reagent Preparation: Recombinant human MAO-A or MAO-B enzymes, a suitable substrate (e.g., p-tyramine), and a fluorometric probe (which detects H₂O₂, a byproduct of the MAO reaction) are prepared in an appropriate assay buffer.

-

Inhibitor Incubation: The test compounds are added to the wells of a microplate containing the MAO enzyme and incubated for a defined period to allow for inhibitor binding.

-

Reaction Initiation: The reaction is started by adding the substrate and the fluorometric probe.

-

Fluorescence Measurement: The plate is incubated, and the fluorescence intensity is measured at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm). The rate of increase in fluorescence is proportional to the MAO activity.

-

Data Analysis: The inhibitory activity of the compounds is determined by comparing the reaction rates in the presence and absence of the inhibitors. IC₅₀ values are calculated from the resulting dose-response curves.[2][8][9][10][11]

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.

-

Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.[12][13][14][15]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which this compound derivatives exert their effects is crucial for rational drug design and optimization.

HIV Protease Inhibition

As a competitive inhibitor, Indinavir directly binds to the active site of the HIV protease. This binding prevents the natural substrate (the viral Gag-Pol polyprotein) from accessing the catalytic aspartate residues, thereby halting the proteolytic cleavage necessary for viral maturation.

Anti-inflammatory Signaling: NF-κB and Nrf2 Pathways

Some arylidene indanone derivatives have been shown to exert anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways. NF-κB is a key transcription factor that promotes the expression of pro-inflammatory genes. Nrf2, on the other hand, is a master regulator of the antioxidant response. These indanone derivatives can inhibit the activation of NF-κB, thereby reducing the production of inflammatory mediators. Concurrently, they can activate the Nrf2 pathway, leading to the expression of antioxidant and cytoprotective genes, which helps to resolve inflammation.

Conclusion and Future Perspectives

The this compound scaffold and its derivatives have unequivocally demonstrated their value in medicinal chemistry, leading to the development of clinically successful drugs and promising therapeutic leads. The synthetic tractability of the this compound core, combined with its ability to give rise to molecules with diverse and potent biological activities, ensures its continued relevance in drug discovery. Future research in this area will likely focus on the exploration of novel derivatives with improved pharmacokinetic properties and enhanced target specificity. Furthermore, a deeper understanding of the signaling pathways modulated by these compounds will open new avenues for the development of next-generation therapeutics for a wide range of diseases. The continued investigation of this versatile scaffold holds significant promise for addressing unmet medical needs.

References

- 1. What is the mechanism of Indinavir Sulfate? [synapse.patsnap.com]

- 2. OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric) | ABIN5067626 [antibodies-online.com]

- 3. mdpi.com [mdpi.com]

- 4. Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. In vitro α-glucosidase inhibitory assay [protocols.io]

- 7. 2.4.2. Alpha-Glucosidase Inhibitory Assay [bio-protocol.org]

- 8. assaygenie.com [assaygenie.com]

- 9. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]

- 10. arigobio.cn [arigobio.cn]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. benchchem.com [benchchem.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

2-Indanol: A Versatile Precursor for the Synthesis of High-Value Pharmaceutical Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Indanol, a bicyclic aromatic alcohol, has emerged as a critical starting material and key intermediate in the synthesis of a diverse array of pharmaceutical compounds. Its rigid framework and versatile functional groups make it an attractive scaffold for the design and development of novel therapeutics. This technical guide provides a comprehensive overview of the synthetic routes utilizing this compound and its derivatives, with a particular focus on the production of the renowned HIV protease inhibitor, Indinavir, and the exploration of other pharmacologically active agents. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes key chemical and biological pathways to support researchers in the field of drug discovery and development.

Synthetic Methodologies and Experimental Protocols

The utility of this compound as a precursor is largely centered on its chiral derivatives, most notably (1S,2R)-cis-1-amino-2-indanol, a cornerstone in the asymmetric synthesis of Indinavir.[1] Several synthetic strategies have been developed to produce this key intermediate with high stereoselectivity.

Synthesis of 2-Indanone (B58226) from Indene (B144670)

A common precursor for this compound and its derivatives is 2-indanone. A robust method for its synthesis involves the oxidation of indene.[2][3]

Experimental Protocol:

-

To a solution of indene in a mixture of acetic acid and acetic anhydride, add hydrogen peroxide dropwise while maintaining the temperature between 40-55°C.[2]

-

Allow the reaction to proceed for 12-14 hours.[2]

-

Remove the solvent under reduced pressure and cool the residue to precipitate the intermediate, 1,2-indanediol.

-

Treat the crude 1,2-indanediol with a dilute aqueous solution of sulfuric acid at 50°C for 2-3 hours to induce dehydration and rearrangement to 2-indanone.[2]

-

The crude 2-indanone can be purified by vacuum sublimation to yield a high-purity crystalline solid.[2]

Asymmetric Synthesis of (1S,2R)-cis-1-Amino-2-indanol

The enantiomerically pure (1S,2R)-cis-1-amino-2-indanol is a critical chiral building block. One of the most efficient methods for its synthesis starts from 2-indanone and involves an enzymatic resolution step.[4][5]

Experimental Protocol:

-

Acetoxylation of 2-Indanone: React 2-indanone with manganese(III) acetate (B1210297) in a suitable solvent to yield 2-acetoxy-1-indanone.

-

Enzymatic Hydrolysis: The racemic 2-acetoxy-1-indanone is subjected to enantioselective hydrolysis using a fungus, which selectively hydrolyzes one enantiomer, furnishing optically pure (R)-2-hydroxy-1-indanone.[4][5]

-

Oxime Formation: The resulting (R)-2-hydroxy-1-indanone is converted to its corresponding oxime ether.

-

Diastereoselective Reduction: The α-hydroxy oxime ether undergoes diastereoselective hydrogenation to afford (1S,2R)-cis-1-amino-2-indanol with high cis selectivity.[5] A yield of 97% for the cis isomer has been reported for this step.[4][5]

Another notable route to (1S,2R)-cis-1-amino-2-indanol begins with the readily available chiral precursor, D-phenylalanine. This method involves an intramolecular Friedel-Crafts cyclization to form the indanone ring system.

Synthesis of Indinavir from (1S,2R)-cis-1-Amino-2-indanol

The final stages of Indinavir synthesis involve the coupling of the chiral amino alcohol with a substituted piperazine (B1678402) derivative, followed by subsequent functional group manipulations. A detailed experimental protocol for the synthesis of Indinavir from (1S,2R)-cis-1-amino-2-indanol can be found in the literature.[6]

General Workflow for Indinavir Synthesis:

Caption: General workflow for the synthesis of Indinavir.

Quantitative Data on Synthesis and Biological Activity

The efficiency of the synthetic routes and the potency of the resulting pharmaceutical compounds can be evaluated through quantitative data.

| Synthetic Step/Compound | Yield (%) | Enantiomeric Excess (ee%) | IC50 | Target | Reference(s) |

| Synthesis of (1S,2R)-cis-1-amino-2-indanol | |||||

| Diastereoselective reduction of α-hydroxy oxime ether | 97 (cis isomer) | >99 | - | - | [4][5] |

| α-Glucosidase Inhibition by this compound Derivatives | |||||

| Derivative 2h | - | - | 9.64 ± 0.24 µM | α-glucosidase | [7] |

| Acarbose (Reference) | - | - | Varies (e.g., 619.8 ± 0.03 μM) | α-glucosidase | [8] |

| HIV Protease Inhibition by Indinavir | |||||

| Indinavir | - | - | ~0.002 mM (in vitro) | HIV-1 Protease | [9] |

Signaling Pathways and Mechanisms of Action

HIV Protease Inhibition

Indinavir is a potent inhibitor of the HIV-1 protease, an enzyme crucial for the maturation of the virus. The HIV genome encodes for large polyproteins, Gag and Gag-Pol, which need to be cleaved into smaller functional proteins for the virus to become infectious. HIV protease performs this cleavage. Indinavir, being a peptidomimetic inhibitor, binds to the active site of the protease, preventing it from processing the viral polyproteins. This results in the production of immature, non-infectious viral particles.[3][10][11][12]

Caption: HIV Protease signaling pathway and inhibition by Indinavir.

α-Glucosidase Inhibition

Derivatives of cis-1-amino-2-indanol have shown potential as inhibitors of α-glucosidase.[7] This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. Inhibition of α-glucosidase delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism is a therapeutic strategy for managing type 2 diabetes.[4][5][13][14]

Caption: α-Glucosidase inhibition by this compound derivatives.

Conclusion

This compound and its chiral derivatives, particularly cis-1-amino-2-indanol, are invaluable precursors in the pharmaceutical industry. Their application in the synthesis of the HIV protease inhibitor Indinavir is a testament to their significance. Furthermore, ongoing research into other pharmacological activities, such as α-glucosidase inhibition, highlights the potential for developing new therapeutics based on the indanol scaffold. The synthetic methodologies and biological insights provided in this technical guide are intended to facilitate further research and development in this promising area of medicinal chemistry.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 2-Indanone synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. "An Efficient Synthesis of (1 S , 2 R )-1-Amino-2-Indanol, A Key Interm" by AYHAN S. DEMİR, HİLAL AKSOY-CAM et al. [journals.tubitak.gov.tr]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, α-glucosidase inhibition, α-amylase inhibition, and molecular docking studies of 3,3-di(indolyl)indolin-2-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro α-glucosidase inhibitory assay [protocols.io]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Chiral Properties of 2-Indanol and its Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Indanol, a bicyclic secondary alcohol, possesses a single stereocenter at the C-2 position, rendering it a chiral molecule existing as a pair of enantiomers: (R)-2-Indanol and (S)-2-Indanol. These enantiomers are of significant interest in medicinal chemistry and organic synthesis due to their utility as chiral building blocks for the synthesis of more complex, biologically active molecules.[1] The distinct spatial arrangement of the hydroxyl group in each enantiomer can lead to differential interactions with other chiral molecules, such as enzymes and receptors, resulting in varied pharmacological and toxicological profiles. This technical guide provides an in-depth overview of the chiral properties of this compound, including its synthesis, enantiomeric resolution, and analytical characterization.

Physicochemical and Chiral Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O | [2] |

| Molecular Weight | 134.18 g/mol | [2] |

| Melting Point | 68-71 °C | [3] |

| Boiling Point | 120-123 °C (at 12 mmHg) | [3] |

| Appearance | White to light yellow crystalline powder |

Enantioselective Synthesis and Resolution

The preparation of enantiomerically pure this compound is crucial for its application in asymmetric synthesis and drug development. Two primary strategies are employed: enantioselective synthesis, which aims to create a specific enantiomer directly, and the resolution of a racemic mixture.

Enantioselective Synthesis

Enantioselective synthesis involves the use of chiral catalysts, reagents, or auxiliaries to favor the formation of one enantiomer over the other.[6] While specific protocols for the direct enantioselective synthesis of this compound are not extensively detailed in the provided search results, the general principles of asymmetric reduction of the corresponding ketone, 2-indanone, are applicable. This can be achieved using chiral reducing agents or catalytic hydrogenation with a chiral catalyst.

Kinetic Resolution of Racemic this compound

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Enzymatic kinetic resolution, particularly using lipases, has proven to be a highly effective method for obtaining enantiomerically enriched this compound.[7]

A notable example involves the kinetic resolution of racemic this compound using a lipase (B570770) from Thermomyces lanuginosus (TLL).[7] In this process, the lipase selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. This method has been shown to produce (R)-indanyl acetate (B1210297) and (S)-indanol with high enantiomeric excess.[7]

Table 2: Enzymatic Kinetic Resolution of Racemic this compound

| Enzyme | Acyl Donor | Solvent | Product 1 | Product 2 | Enantiomeric Excess (ee) | Reference |

| Lipase from Thermomyces lanuginosus (TLL) | Vinyl acetate | Hexane | (R)-indanyl acetate | (S)-2-Indanol | >99% | [7] |

Experimental Protocols

Representative Protocol for Enzymatic Kinetic Resolution of (±)-2-Indanol

This protocol is a representative procedure based on the principles of lipase-catalyzed kinetic resolution of secondary alcohols.

Materials:

-

Racemic this compound

-

Immobilized lipase (e.g., from Thermomyces lanuginosus or Candida antarctica lipase B)

-

Vinyl acetate

-

Anhydrous hexane

-

Standard laboratory glassware and stirring equipment

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a solution of racemic this compound (1 equivalent) in anhydrous hexane, add the immobilized lipase.

-

Add vinyl acetate (0.5-1.0 equivalents) to the mixture. The exact amount may need to be optimized to achieve approximately 50% conversion.

-

Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) and monitor the progress of the reaction by a suitable analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Once approximately 50% conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting mixture contains one enantiomer of this compound and the acetate of the other enantiomer. Separate these two compounds by silica gel column chromatography.

-

The acetate can be hydrolyzed (e.g., using a base like sodium hydroxide (B78521) in methanol/water) to yield the other enantiomer of this compound.

-

Determine the enantiomeric excess of the separated alcohol and the hydrolyzed acetate using chiral HPLC or by derivatization with a chiral reagent followed by analysis.

Representative Protocol for Chiral HPLC Analysis of this compound Enantiomers

This protocol provides a general guideline for the analytical separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC). The specific conditions will depend on the chiral stationary phase (CSP) used. Polysaccharide-based CSPs are often effective for the separation of chiral alcohols.[8][9]

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Chiral column (e.g., a polysaccharide-based column like Chiralcel® or Chiralpak®)

-

HPLC-grade solvents (e.g., n-hexane, isopropanol)

-

Racemic this compound standard

-

Samples of the resolved (R)- and (S)-2-indanol

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol. A common starting point is a 90:10 (v/v) mixture. The optimal ratio may require adjustment to achieve good separation.

-

Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is obtained.

-

Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.

-

Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample onto the column.

-

Detection: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).

-

Data Analysis: The two enantiomers should elute at different retention times. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Applications in Drug Development and Asymmetric Synthesis

Chiral this compound and its derivatives are valuable intermediates in the pharmaceutical industry.[1] For instance, the structurally related cis-1-amino-2-indanol is a key component in the synthesis of the HIV protease inhibitor Indinavir. The specific stereochemistry of these building blocks is critical for the biological activity of the final drug molecule. In asymmetric synthesis, enantiopure this compound can be used as a chiral auxiliary or as a starting material for the synthesis of chiral ligands for metal-catalyzed reactions.

Visualizations

Caption: Synthetic strategies for obtaining enantiopure this compound.

Caption: Experimental workflow for enzymatic resolution of this compound.

Conclusion

The chiral properties of this compound make it a valuable and versatile molecule in the fields of organic synthesis and drug development. The ability to produce enantiomerically pure forms of this compound through methods such as enzymatic kinetic resolution is essential for its application as a chiral building block. The distinct stereochemistry of its enantiomers underscores the importance of chirality in the design and synthesis of new therapeutic agents. Further research into novel and efficient enantioselective synthetic routes will continue to enhance the utility of this important chiral alcohol.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C9H10O | CID 77936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 5. Specific rotation - Wikipedia [en.wikipedia.org]

- 6. Enantioselective Synthesis of Alcohols and Amines [organic-chemistry.org]

- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Genesis of a Chiral Scaffold: A Technical Guide to the Discovery and Synthesis of 2-Indanol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide navigates the historical landscape and synthetic evolution of 2-indanol and its critically important derivative, cis-1-amino-2-indanol. From early racemic preparations to the development of sophisticated asymmetric syntheses, this document provides a comprehensive overview of the key methodologies, experimental protocols, and quantitative data that have defined this important class of molecules. The development of efficient routes to these compounds has been pivotal in the advancement of asymmetric catalysis and the synthesis of blockbuster pharmaceuticals, most notably the HIV protease inhibitor Indinavir.

The Emergence of this compound: Early Synthetic Approaches

The initial synthesis of this compound, a seemingly simple bicyclic alcohol, laid the groundwork for the development of more complex and stereochemically rich derivatives. One of the earliest and most straightforward methods involves the reduction of 2-indanone (B58226).

Reduction of 2-Indanone

A common and efficient method for the preparation of this compound is the reduction of 2-indanone using a hydride reducing agent, such as sodium borohydride (B1222165).

Experimental Protocol: Synthesis of this compound via Reduction of 2-Indanone [1]

-

Materials: 2-indanone, methanol (B129727), water, sodium borohydride, ether, potassium carbonate.

-

Procedure:

-

A solution of 60 g (0.45 moles) of 2-indanone in 1.5 liters of 40% aqueous methanol is prepared.

-

The solution is cooled to maintain a temperature at or below 40°C.

-

18 g (0.46 moles) of sodium borohydride is added in portions over a period of 15 minutes, ensuring the temperature does not exceed 40°C.

-

The resulting mixture is stirred for 2 hours and then allowed to stand overnight at room temperature.

-

The product is extracted with ether.

-

The ether extract is dried over potassium carbonate.

-

The solvent is evaporated to yield crystalline this compound.

-

Quantitative Data:

| Precursor | Reducing Agent | Solvent | Temperature | Reaction Time | Yield | Reference |

| 2-Indanone | Sodium Borohydride | 40% Aqueous Methanol | ≤ 40°C | 2 hours + overnight | 96% | [1] |

A Pivotal Derivative: The Synthesis of cis-1-Amino-2-indanol

The true significance of the indane scaffold in medicinal chemistry and asymmetric synthesis was unlocked with the development of synthetic routes to cis-1-amino-2-indanol. This chiral 1,2-amino alcohol has become an indispensable building block. The first racemic synthesis was reported in 1951.[2]

Early Racemic Synthesis from trans-2-Bromoindan-1-ol

The pioneering synthesis of racemic cis-1-amino-2-indanol was achieved by Lutz and Wayland in 1951.[2] This multi-step process begins with trans-2-bromoindan-1-ol.

Logical Workflow for the First Racemic Synthesis of cis-1-Amino-2-indanol

Caption: First reported racemic synthesis of cis-1-amino-2-indanol.

Asymmetric Syntheses: The Quest for Enantiopurity

The demand for enantiomerically pure cis-1-amino-2-indanol, driven by its use in asymmetric synthesis and as a chiral precursor for pharmaceuticals like Indinavir, led to the development of numerous asymmetric strategies.

A practical and widely adopted method for the synthesis of enantiopure cis-1-amino-2-indanol involves a Ritter-type reaction on indene (B144670) oxide. This approach was notably reported by Senanayake in 1995.[3]

Experimental Protocol: Enantioselective Synthesis of (1S,2R)-1-Amino-2-indanol via the Ritter Process [3]

-

Materials: Indene oxide, sulfuric acid, acetonitrile (B52724).

-

Procedure:

-

Indene oxide is prepared from indene via reaction with hydrogen peroxide.

-

A solution of indene oxide in acetonitrile is treated with 2.0 equivalents of 97% sulfuric acid at a temperature ranging from -40°C to room temperature.

-

The reaction proceeds through an oxazoline (B21484) intermediate.

-

Hydrolysis of the oxazoline intermediate under acidic conditions yields cis-1-amino-2-indanol.

-

Quantitative Data:

| Starting Material | Key Reagents | Temperature | Yield | Reference |

| Indene Oxide | H₂SO₄, CH₃CN | -40°C to RT | 55-60% | [3] |

Proposed Mechanistic Pathway for the Ritter Reaction

Caption: Simplified mechanism of the Ritter reaction for cis-1-amino-2-indanol synthesis.